molecular formula C14H11N B14768529 2-Ethynyl-6-(p-tolyl)pyridine

2-Ethynyl-6-(p-tolyl)pyridine

Cat. No.: B14768529
M. Wt: 193.24 g/mol
InChI Key: PQLUAVZBXHEQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-6-(p-tolyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethynyl group at the second position and a p-tolyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-(p-tolyl)pyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In this method, 2-bromo-6-(p-tolyl)pyridine is reacted with an ethynyl reagent in the presence of a palladium catalyst and a base. The reaction typically takes place under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-(p-tolyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethynyl group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon are typical.

    Substitution: Reagents such as organolithium or organomagnesium compounds can be employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Ethynyl-6-(p-tolyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-(p-tolyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyridine: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.

    6-(p-Tolyl)pyridine:

    2-(p-Tolyl)pyridine: Similar structure but without the ethynyl group, leading to different chemical behavior.

Uniqueness

2-Ethynyl-6-(p-tolyl)pyridine is unique due to the presence of both the ethynyl and p-tolyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethynyl-6-(4-methylphenyl)pyridine

InChI

InChI=1S/C14H11N/c1-3-13-5-4-6-14(15-13)12-9-7-11(2)8-10-12/h1,4-10H,2H3

InChI Key

PQLUAVZBXHEQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=N2)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.